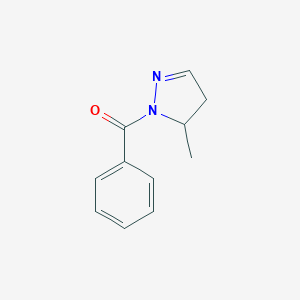![molecular formula C23H21Cl2NO5S B257846 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B257846.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide, commonly referred to as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
Compound A exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, Compound A can reduce the production of pro-inflammatory cytokines and chemokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for the NF-κB signaling pathway. However, one limitation of Compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Compound A, including the development of more potent derivatives, investigation of its potential in the treatment of other diseases, and exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of Compound A in vivo and in clinical settings.
Métodos De Síntesis
Compound A can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 2,5-dichlorobenzaldehyde with 2-furfurylamine to form the intermediate compound, 5-(2,5-dichlorophenyl)-2-furylmethylamine. This intermediate is then reacted with 3-methyl-4-methoxybenzoic acid to form Compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, Compound A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C23H21Cl2NO5S |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H21Cl2NO5S/c1-30-18-5-2-15(3-6-18)23(27)26(17-10-11-32(28,29)14-17)13-19-7-9-22(31-19)20-12-16(24)4-8-21(20)25/h2-9,12,17H,10-11,13-14H2,1H3 |
Clave InChI |
CZJWJEWMNHXXCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)






![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)